molecular formula C23H23N3O2 B14946829 5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B14946829
M. Wt: 373.4 g/mol
InChI Key: JXHMJXDJPOPWKF-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER is a complex organic compound that features a tert-butylphenyl group and a pyrrole-phenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER typically involves multiple steps, including the formation of the pyrrole and oxadiazole rings, followed by their coupling with the tert-butylphenyl group. Common reagents used in these reactions include acetophenone, trimethylacetaldehyde, and TosMIC (tosylmethyl isocyanide) in the presence of a mild base like LiOH·H2O . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(TERT-BUTYL)PHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER apart is its combination of the tert-butylphenyl group with the pyrrole-phenyl-oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N3O2/c1-23(2,3)18-8-12-20(13-9-18)27-16-21-24-22(25-28-21)17-6-10-19(11-7-17)26-14-4-5-15-26/h4-15H,16H2,1-3H3

InChI Key

JXHMJXDJPOPWKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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